![molecular formula C8H12F2O B13474980 [3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol](/img/structure/B13474980.png)
[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(1,1-Difluoroethyl)bicyclo[111]pentan-1-yl]methanol is a chemical compound with the molecular formula C8H12F2O It is characterized by the presence of a bicyclo[111]pentane core, which is a highly strained and rigid structure, and a difluoroethyl group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol typically involves the use of [1.1.1]propellane as a starting material. One common method is the visible light-induced gem-difluoroallylation of [1.1.1]propellane. In this reaction, sulfonyl radicals generated from sodium arylsulfinates add to [1.1.1]propellane to form bicyclo[1.1.1]pentane radicals, which are then trapped by α-trifluoromethyl alkenes to form the desired product . This method is characterized by mild reaction conditions and a wide reactant scope.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups.
Applications De Recherche Scientifique
[3-(1,1-Difluoroethyl)bicyclo[11
Chemistry: It can be used as a building block for the synthesis of more complex molecules due to its unique structure.
Biology: The compound’s structural features may make it useful in the study of molecular interactions and enzyme mechanisms.
Medicine: Its potential as a pharmacophore could be explored for the development of new drugs.
Industry: The compound could be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of [3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The rigid bicyclo[1.1.1]pentane core may play a role in stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in the substituents attached to the bicyclo[1.1.1]pentane ring.
Difluoroethyl compounds: These compounds contain the difluoroethyl group but may have different core structures.
Uniqueness
The uniqueness of [3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol lies in the combination of the highly strained bicyclo[1.1.1]pentane core and the difluoroethyl group. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H12F2O |
|---|---|
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
[3-(1,1-difluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanol |
InChI |
InChI=1S/C8H12F2O/c1-6(9,10)8-2-7(3-8,4-8)5-11/h11H,2-5H2,1H3 |
Clé InChI |
ZBURMHZCRJSRTP-UHFFFAOYSA-N |
SMILES canonique |
CC(C12CC(C1)(C2)CO)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





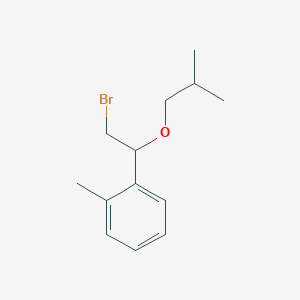

amino}-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B13474929.png)
![N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B13474936.png)
![[4-(Carbamoylmethyl)phenyl]boronic acid](/img/structure/B13474940.png)
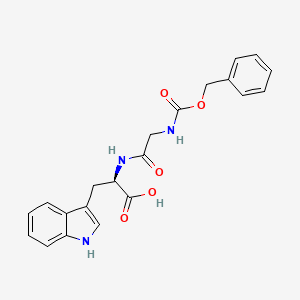
![2-Amino-2-{bicyclo[2.1.1]hexan-1-yl}aceticacidhydrochloride](/img/structure/B13474948.png)
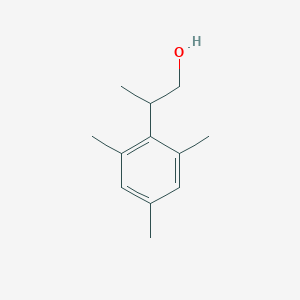
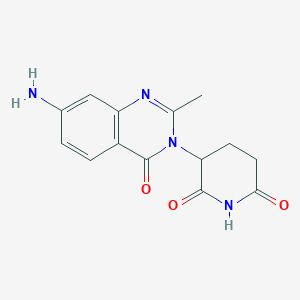
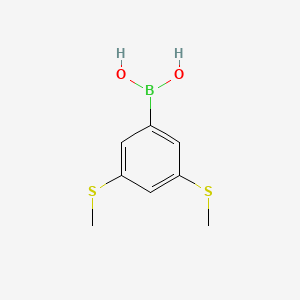
![2-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13474982.png)
